molecular formula C19H17F2N3O3S B2453467 8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189898-82-5

8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2453467
CAS No.: 1189898-82-5
M. Wt: 405.42
InChI Key: XFBGMSRIDFNNQB-UHFFFAOYSA-N
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Description

8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a versatile chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. This intermediate is then deprotected to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO₂ in dry CH₂Cl₂.

    Reduction: Common reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,4-difluorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-(2,4-difluorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c20-14-6-7-16(15(21)12-14)28(26,27)24-10-8-19(9-11-24)22-17(18(25)23-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBGMSRIDFNNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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